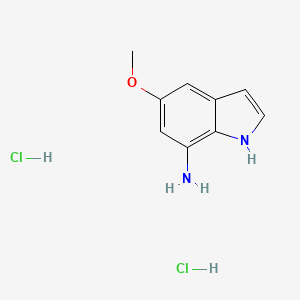

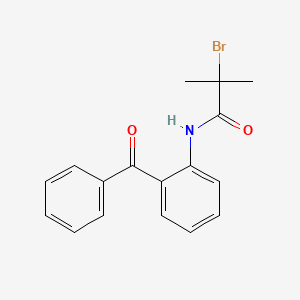

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Overview

Description

“N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide” is a chemical compound with the molecular formula C15H12BrNO2 . Its average mass is 318.165 Da and its monoisotopic mass is 317.005127 Da .

Molecular Structure Analysis

The molecular structure of “this compound” involves several key features. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP value is 3.86, indicating its lipophilicity .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 514.5±35.0 °C at 760 mmHg, and a flash point of 264.9±25.9 °C . Its molar refractivity is 78.1±0.3 cm3, and it has a polar surface area of 46 Å2 .

Scientific Research Applications

Photochemical Reactions and Photocyclization

A study by Nishio et al. (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various cyclization and bromo-migration products. This research highlights the compound's utility in synthesizing complex cyclic structures via irradiation, demonstrating its potential in organic synthesis and material science applications (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

C–H Activation for Ortho-Acetoxylation

Reddy et al. (2011) described a highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides using catalytic Pd(OAc)2 and PhI(OAc)2, showcasing the compound's role in facilitating directed C–H activation. This method opens up avenues for the selective functionalization of aromatic compounds, which is crucial for developing pharmaceuticals and advanced materials (Reddy, Revathi, Reddy, & Yadav, 2011).

Synthesis and Evaluation of Anti-Hyperlipidemic Activity

Hikmat et al. (2017) synthesized and evaluated the anti-hyperlipidemic activity of novel N-(benzoylphenyl)-2-furamide derivatives in Wistar rats. Although this study relates to medicinal applications, it underscores the compound's versatility and the potential for the development of new derivatives targeting dyslipidemia and cardiovascular diseases, highlighting its significance in medicinal chemistry research (Hikmat et al., 2017).

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) introduced a new alkoxyamine derived from N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide as a photoiniferter, facilitating nitroxide-mediated photopolymerization. This discovery has implications for developing new polymer materials with specific properties, showcasing the compound's application in the field of polymer science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound interacts with PPARγ, acting as a potent and selective agonist .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. These include pathways involved in lipogenesis and fatty acid metabolism, which are upregulated in adipose tissue . In muscle tissue, the expression of genes involved in oxidative glucose metabolism is increased, while the expression of genes involved in fatty acid transport and oxidation is decreased .

Pharmacokinetics

The compound has a relatively high LogP value of 3.86, suggesting it is lipophilic and may have good membrane permeability . Its water solubility is estimated to be low, which could impact its bioavailability .

Result of Action

The activation of PPARγ by this compound leads to a number of molecular and cellular effects. These include increased lipogenesis and fatty acid metabolism in adipose tissue, and enhanced oxidative glucose metabolism in muscle tissue . These changes can lead to improved insulin sensitivity and glucose homeostasis, making the compound potentially useful in the treatment of type 2 diabetes .

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-11-7-6-10-13(14)15(20)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQYNXWNHZZUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

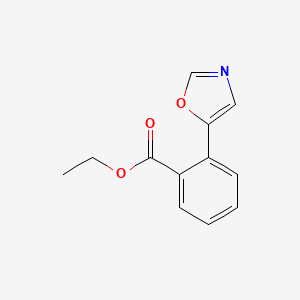

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)